Cas no 58957-92-9 (Idarubicin)

Idarubicin structure
اسم المنتج:Idarubicin
كاس عدد:58957-92-9
وسط:C26H27NO9
ميغاواط:497.493888139725
MDL:MFCD00897212
CID:57346
PubChem ID:42890
Idarubicin الخواص الكيميائية والفيزيائية
الاسم و المعرف
-
- Idarubicin
- (7S,9S)-9-acetyl-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-8,10-dihydro-7H-tetracene-5,12-dione
- 4-demethoxydaunomycin
- 4-Demethoxydaunorubicin
- 5,12-naphthacenedione
- Idamycin
- Idarubicina
- Idarubicine
- Idarubicine [INN-French]
- Idarubicinum
- Idarubicinum [INN-Latin]
- 5,12-Naphthacenedione,9-acetyl-7-[(3-amino-2,3,6-trideoxy-a-L-lyxo-hexopyranosyl)oxy]-7,8,9,10-tetrahydro-6,9,11-trihydroxy-,(7S-cis)-
- 1-Demethoxydaunorubicin
- 4-DMD
- Demethoxydaunorubicin
- SR-01000075934
- IDARUBICIN [WHO-DD]
- SMR000466355
- (7S,9S)-7-[(2R,4S,5S,6S)-4-azanyl-6-methyl-5-oxidanyl-oxan-2-yl]oxy-9-ethanoyl-6,9,11-tris(oxidanyl)-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride
- (7S,9S)-9-Acetyl-7-(((2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)-6,9,11-trihydroxy-7,8,9,10-tetrahydrotetracene-5,12-dione
- BCP9000773
- 4-Desmethoxydaunorubicin
- (7S,9S)-9-acetyl-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyl-tetrahydropyran-2-yl]oxy-6,9,11-trihydroxy-8,10-dihydro-7H-tetracene-5,12-dione
- Daunomycin, 4-demethoxy-
- NCGC00093976-03
- AB00698511-08
- SDCCGSBI-0050582.P002
- HY-17381A
- SR-01000075934-1
- 4-DEMETHOXY-DAUNORUBICIN
- NCGC00093976-02
- DTXSID7023142
- Tox21_500600
- IDARUBICIN [VANDF]
- AKOS015895563
- 5,12-Naphthacenedione, 9-acetyl-7-((3-amino-2,3,6-trideoxy-alpha-L-lyxo-hexopyranosyl)oxy)-7,8,9,10-tetrahydro-6,9,11-trihydroxy-, (7S-cis)-
- UNII-ZRP63D75JW
- MLS001401448
- Lopac0_000600
- NSC256439
- Idarubicinum (INN-Latin)
- DTXCID503142
- (7S,9S)-9-acetyl-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride
- 5,12-Naphthacenedione, 7,8,9,10-tetrahydro-9-acetyl-7-((3-amino-2,3,6-trideoxy-.alpha.-L-lyxo-hexopyranosyl)oxy)-6,9,11-trihydroxy-, (7S-cis)-
- AB00698511-09
- NCGC00093976-18
- A935911
- (1S,3S)-3-ACETYL-1,2,3,4,6,11-HEXAHYDRO-3,5,12-TRIHYDROXY-6,11-DIOXO-1-NAPHTHACENYL 3-AMINO-2,3,6-TRIDEOXY-.ALPHA.-L-LYXO-HEXOPYRANOSIDE
- 58957-92-9
- (1S,3S)-3-Acetyl-1,2,3,4,6,11-hexahydro-3,5,12-trihydroxy-6,11-dioxo-1-naphthacenyl-3-amino-2,3,6-trideoxy-alpha-L-hexopyranoside
- GTPL7083
- (7S,9S)-7-[(2R,4S,5S,6S)-4-azanyl-6-methyl-5-oxidanyl-oxan-2-yl]oxy-9-ethanoyl-6,9,11-tris(oxidanyl)-8,10-dihydro-7H-tetracene-5,12-dione
- AB00698511_11
- Idarubicine (INN-French)
- (7S,9S)-9-acetyl-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyl-tetrahydropyran-2-yl]oxy-6,9,11-trihydroxy-8,10-dihydro-7H-tetracene-5,12-quinone;hydrochloride
- L01DB06
- EN300-7479233
- DB01177
- CS-0007534
- (7S,9S)-9-acetyl-7-[[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyl-2-oxanyl]oxy]-6,9,11-trihydroxy-8,10-dihydro-7H-tetracene-5,12-dione
- Idarubicin, United States Pharmacopeia (USP) Reference Standard
- D08062
- A832088
- AB00698511-06
- Zavedos (TN)
- XDXDZDZNSLXDNA-TZNDIEGXSA-N
- EU-0100600
- HMS2089D05
- NCGC00261285-01
- (7S,9S)-9-acetyl-7-[[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyl-2-oxanyl]oxy]-6,9,11-trihydroxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride
- IDARUBICIN [MI]
- BCPP000207
- NCGC00093976-01
- NCGC00093976-05
- BRD-K69650333-001-01-1
- Idarubicin (INN)
- CHEMBL1117
- 5,12-NAPHTHACENEDIONE, 9-ACETYL-7-((3-AMINO-2,3,6-TRIDEOXY-alpha-L-LYXO-HEXOPYRANOSYL)OXY)-7,8,9,10-TETRAHYDRO-6,9,11-TRIHYDROXY-, (7S,9S)-
- AC-9384
- Idarubicina [INN-Spanish]
- NSC 256439
- (1S,3S)-3-ACETYL-1,2,3,4,6,11-HEXAHYDRO-3,5,12-TRIHYDROXY-6,11-DIOXO-1-NAPHTHACENYL 3-AMINO-2,3,6-TRIDEOXY-alpha-L-LYXO-HEXOPYRANOSIDE
- cid_636362
- ZRP63D75JW
- (7S,9S)-9-acetyl-7-{[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy}-6,9,11-trihydroxy-5,7,8,9,10,12-hexahydrotetracene-5,12-dione
- (7S,9S)-9-acetyl-7-((2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyltetrahydro-2H-pyran-2-yloxy)-6,9,11-trihydroxy-7,8,9,10-tetrahydrotetracene-5,12-dione
- DM5
- 4 Desmethoxydaunorubicin
- (1S,3S)-3-acetyl-3,5,12-trihydroxy-6,11-dioxo-1,2,3,4,6,11-hexahydronaphthacen-1-yl 3-amino-2,3,6-trideoxy-alpha-L-lyxo-hexopyranoside
- Idarubicin [INN:BAN]
- Q1063862
- Idarubicin hydrochloride, solid
- CCG-204689
- CCRIS 5083
- BRD-K69650333-001-02-9
- CHEBI:42068
- NCGC00093976-04
- 5,12-Naphthacenedione, 7,8,9,10-tetrahydro-9-acetyl-7-((3-amino-2,3,6-trideoxy-alpha-L-lyxo-hexopyranosyl)oxy)-6,9,11-trihydroxy-, (7S-cis)-
- HMS3261H22
- 4 Demethoxydaunorubicin
- Idarubicina (INN-Spanish)
- 5,12-NAPHTHACENEDIONE, 9-ACETYL-7-((3-AMINO-2,3,6-TRIDEOXY-.ALPHA.-L-LYXO-HEXOPYRANOSYL)OXY)-7,8,9,10-TETRAHYDRO-6,9,11-TRIHYDROXY-, (7S,9S)-
- 4-DMDR
- (7S-cis)-9-Acetyl-7-((3-amino-2,3,6-trideoxy-alpha-L-lyxo-hexopyranosyl)oxy)-7,8,9,10-tetrahydro-6,9,11-trihydroxy-5,12-naphthacenedione
- (1S,3S)-3-acetyl-3,5,12-trihydroxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 3-amino-2,3,6-trideoxy-alpha-L-lyxo-hexopyranoside
- Idarubicinhydrochloride
- BDBM58490
- I 1656
- LP00600
- AB00698511-10
- KBioSS_002388
- BRD-K69650333-003-14-0
- SCHEMBL3750
- IDARUBICIN [INN]
- NCGC00093976-12
- 5,12-Naphthacenedione,9-acetyl-7-[(3-amino-2,3,6-trideoxy-a-L-lyxo-hexopyranosyl)oxy]-7,8,9,10-tetrahydro-6,9,11-trihydroxy-, (7S,9S)-
- BRD-K69650333-003-13-2
- Idarubicin?
-
- MDL: MFCD00897212
- نواة داخلي: InChI=1S/C26H27NO9/c1-10-21(29)15(27)7-17(35-10)36-16-9-26(34,11(2)28)8-14-18(16)25(33)20-19(24(14)32)22(30)12-5-3-4-6-13(12)23(20)31/h3-6,10,15-17,21,29,32-34H,7-9,27H2,1-2H3/t10-,15-,16-,17-,21+,26-/m0/s1
- مفتاح Inchi: XDXDZDZNSLXDNA-TZNDIEGXSA-N
- ابتسامات: C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C(C4=C(C(=O)C5=CC=CC=C5C4=O)C(=C32)O)O)(C(=O)C)O)N)O
حساب السمة
- نوعية دقيقة: 497.16900
- النظائر كتلة واحدة: 497.168581
- النظائر الذرية العد: 0
- الرابطة الهيدروجينية المانحين العد: 5
- عدد مستقبلات الهيدروجين بوند: 10
- عدد الذرات الثقيلة: 36
- تدوير ملزمة العد: 3
- تعقيدات: 912
- رابطة تساهمية وحدة العد: 1
- مركز ستيريو الذرية العد: 6
- عدد غير محدد من مراكز ستيريو الذرية: 0
- السندات الثابتة ستيريو مركز العد: 0
- غير محدد بوند مركز ستيريو العد: 0
- تهمة السطحية: 0
- طوبولوجي سطح القطب: 177
- tautomeric العد: 54
- إكسلوغ 3: nothing
الخصائص التجريبية
- اللون / الشكل: No data avaiable
- كثيف: 1.3477 (rough estimate)
- نقطة انصهار: No data available
- نقطة الغليان: 725.435℃ at 760 mmHg
- نقطة الوميض: 392.5±32.9 °C
- انكسار: 1.6000 (estimate)
- بسا: 176.61000
- لوغب: 1.72060
- ضغط البخار: No data available
Idarubicin أمن المعلومات
- إشارة عشوائية:Danger
- وصف الخطر: H300-H351-H360
- تحذير: P201-P264-P281-P301+P310-P308+P313
- رقم نقل البضائع الخطرة:UN 2811 6.1/PG 2
- WGK ألمانيا:3
- رمز الفئة الخطرة: R28: extremely toxic if swallowed. R40:Limited evidence suggests its carcinogenic effect. R60: may reduce reproductive capacity. R61:May cause harm to unborn infants.
- تعليمات السلامة: S53-S45
- رتكس:HB7877000
-
تحديد البضائع الخطرة:
- مستوى الخطر:6.1
- مجموعة التعبئة:Ⅱ
- ظروف التخزين:Keep in dark place,Sealed in dry,2-8°C(BD238596)
- مصطلح خطر:R60
- فترة الضمان:53-45
Idarubicin الأسعارأكثر . >>
مشروع | No. | اسم المنتج | Cas No. | نقاء | مواصفة | الأسعار | وقت التحديث | استفسار |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y0974159-1g |
Idarubicin HCl |
58957-92-9 | 98% | 1g |
$3840 | 2023-09-03 | |
Enamine | EN300-7479233-0.05g |
(7S,9S)-9-acetyl-7-{[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy}-6,9,11-trihydroxy-5,7,8,9,10,12-hexahydrotetracene-5,12-dione |
58957-92-9 | 0.05g |
$2755.0 | 2023-06-01 | ||
A2B Chem LLC | AI53182-100mg |
Idarubicin |
58957-92-9 | 100mg |
$1227.00 | 2024-04-19 | ||
eNovation Chemicals LLC | Y0974159-1g |
Idarubicin HCl |
58957-92-9 | 98% | 1g |
$3840 | 2025-02-28 | |
A2B Chem LLC | AI53182-50mg |
Idarubicin |
58957-92-9 | 50mg |
$756.00 | 2024-04-19 | ||
eNovation Chemicals LLC | Y0974159-1g |
Idarubicin HCl |
58957-92-9 | 98% | 1g |
$3840 | 2025-02-22 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | I856240-100mg |
Idarubicin |
58957-92-9 | 98% | 100mg |
¥7,200.00 | 2022-01-10 |
Idarubicin الوثائق ذات الصلة
-
Fang Li,Yingchun Zhu,Zhiyong Mao,Yunli Wang,Qichao Ruan,Jianlin Shi,Congqin Ning J. Mater. Chem. B 2013 1 1579
-
2. Single-molecule brightness analysis for the determination of anticancer drug interactions with DNAYing Zhou,Krzysztof Bielec,Pakorn Pasitsuparoad,Robert Ho?yst Analyst 2020 145 6600
-
3. Total synthesis of 4-demethoxydaunomycinMichael J. Broadhurst,Cedric H. Hassall,Gareth J. Thomas J. Chem. Soc. Chem. Commun. 1982 158
-
4. Anthracyclines. Part 3. The total synthesis of 4-demethoxydaunomycinMichael J. Broadhurst,Cedric H. Hassall,Gareth J. Thomas J. Chem. Soc. Perkin Trans. 1 1982 2249
-
Ane Eizaguirre,Manuel Yá?ez,Leif A. Eriksson Phys. Chem. Chem. Phys. 2012 14 12505
58957-92-9 (Idarubicin) منتجات ذات صلة
- 23214-92-8((8S,10S)-10-{(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yloxy}-6,8,11-trihydroxy-8-(2-hydroxyacetyl)-1-methoxy-5,7,8,9,10,12-hexahydrotetracene-5,12-dione)
- 56420-45-2(Epirubicin)
- 72496-41-4(Pirarubicin)
- 20830-81-3(Daunomycin)
- 50935-04-1(Carminomicin I)
- 2028186-84-5(5-Fluoro-2-(2-methyl-1,3-thiazol-5-yl)benzaldehyde)
- 2034243-28-0(2-ethyl-N-{5-(furan-3-yl)pyridin-3-ylmethyl}-1,3-benzothiazole-6-carboxamide)
- 1154599-95-7(2-[(2,3-Dihydro-benzo[1,4]dioxin-5-ylmethyl)-amino]-ethanol)
- 2228684-21-5(2-(2-bromo-4-methylphenyl)-3,3-difluoropropan-1-amine)
- 68751-90-6(5-CHLORO-2-HYDROXY-4-METHYLBENZOPHENONE)
الموردين الموصى بهم
Taian Jiayue Biochemical Co., Ltd
عضو ذهبي
مورد الصين
كميّة كبيرة

Minglong (Xianning) Medicine Co., Ltd.
عضو ذهبي
مورد الصين
كميّة كبيرة

Zhangzhou Sinobioway Peptide Co.,Ltd.
عضو ذهبي
مورد الصين
مُحْضِر

Suzhou Senfeida Chemical Co., Ltd
عضو ذهبي
مورد الصين
كميّة كبيرة

Jincang Pharmaceutical (Shanghai) Co., LTD.
عضو ذهبي
مورد الصين
مُحْضِر
